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Dermaseptin DRS-DI4-like peptide

Cat. No.: B1577051
Attention: For research use only. Not for human or veterinary use.
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Description

Identification from Amphibian Biological Sources

Dermaseptin (B158304) DRS-DI4-like peptide was identified from the skin secretions of the Brazilian common walking leaf frog, Phyllomedusa burmeisteri. wikipedia.orguniprot.org The skin of amphibians is a rich source of bioactive compounds, including a diverse array of antimicrobial peptides. nih.gov The identification of new dermaseptins often involves the collection of these secretions, followed by advanced molecular biology and proteomic techniques to identify and characterize the individual peptides. The discovery of novel dermaseptins, such as the DRS-DI4-like peptide, is part of a broader effort to explore the vast biochemical library present in amphibian skin for potential therapeutic agents. nih.gov

Methodologies for Peptide Isolation and Purification

While specific details on the isolation and purification of Dermaseptin DRS-DI4-like peptide are not extensively documented in publicly available literature, the general methodologies for isolating dermaseptins from amphibian skin secretions are well-established. These methods typically involve a multi-step process to ensure the purification of the peptide to homogeneity.

A common approach begins with the collection of skin secretions, which can be stimulated harmlessly from the frog. The crude secretion is then subjected to initial fractionation, often using techniques like molecular sieve filtration to separate molecules based on size. nih.gov This is typically followed by ion-exchange chromatography, which separates peptides based on their net charge. nih.gov The final purification step usually involves reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique that separates peptides based on their hydrophobicity, yielding a highly purified sample of the target peptide. nih.govnih.gov The purity and homogeneity of the isolated peptide are then confirmed using analytical techniques such as mass spectrometry. nih.govembrapa.br

In some cases, a "shotgun" cloning strategy is employed. This involves constructing a cDNA library from the mRNA extracted from the skin secretions. This library can then be screened to identify the nucleotide sequences encoding various peptides, including new dermaseptins. mdpi.com

Amino Acid Sequence Elucidation and Biosynthetic Precursor Analysis

The primary structure, or amino acid sequence, of this compound has been determined. The elucidation of the amino acid sequence is a critical step in characterizing a new peptide and is typically achieved through automated Edman degradation or mass spectrometry-based techniques. nih.govembrapa.br

The amino acid sequence for this compound is: ALWKNMLKGIGKLAGQAALGAVKTLVGA

This sequence provides the fundamental basis for understanding the peptide's structure and function.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Mass 2780.41 Da
Aliphatic Index 125.714
Isoelectric Point 11.278
Hydrophobicity (GRAVY) 0.657
Charge (at pH 7) 3.997

Data sourced from the Antimicrobial Peptide Database. bblserver.org.in

Dermaseptins are synthesized as larger precursor proteins, known as prepropeptides. While the specific precursor for DRS-DI4-like peptide has not been explicitly detailed, the general structure of dermaseptin precursors is well-characterized. nih.gov They typically consist of a signal peptide at the N-terminus, which directs the precursor to the secretory pathway, followed by an acidic spacer region, and finally the mature peptide sequence at the C-terminus. nih.gov The mature peptide is released through enzymatic cleavage at specific processing sites. nih.gov This biosynthetic strategy is a common feature of many secreted peptides in animals.

Source Organism (Phyllomedusa burmeisteri) and Taxonomic Classification

This compound is produced by Phyllomedusa burmeisteri, commonly known as Burmeister's leaf frog or the common walking leaf frog. wikipedia.orgwikipedia.org This species is native to the Atlantic Forest biome in Brazil. wikipedia.organimalia.bio The waxy secretions from the skin of this frog are known to contain a variety of bioactive compounds. pictureanimal.com

Table 2: Taxonomic Classification of Phyllomedusa burmeisteri

Taxonomic Rank Classification
Kingdom Animalia
Phylum Chordata
Class Amphibia
Order Anura
Family Phyllomedusidae
Genus Phyllomedusa
Species P. burmeisteri

Data sourced from multiple taxonomic databases. wikipedia.organimalia.biogbif.org

Properties

bioactivity

Antibacterial

sequence

ALWKNMLKGIGKLAGQAALGAVKTLVGA

Origin of Product

United States

Biochemical Profile of Dermaseptin Drs Di4 Like Peptide

Amino Acid Sequence and Physicochemical Properties

The Dermaseptin (B158304) DRS-DI4-like peptide is a 27-amino acid peptide with the sequence: Asp-Leu-Trp-Asn-Ser-Ile-Lys-Asp-Met-Ala-Ala-Ala-Ala-Gly-Arg-Ala-Ala-Leu-Asn-Ala-Val-Thr-Gly-Met-Val-Asn-Gln. novoprolabs.com It possesses both antibacterial and antifungal properties and was identified in Schistosoma mansoni. novoprolabs.com The physicochemical properties of dermaseptins, such as hydrophobicity and charge, are critical determinants of their biological activity. For instance, modifications that increase the net positive charge of dermaseptin derivatives have been shown to enhance their antibacterial activity. mdpi.com

Table 1: Physicochemical Properties of Selected Dermaseptin Peptides

Peptide Hydrophobicity (H) Net Charge Reference
S4 >0.451 - mdpi.com
K4K20S4 0.451 - mdpi.com
K4S4(1-16) 0.426 - mdpi.com
B2 0.199 +3 mdpi.com

Structural Features: Alpha-helical Conformation and Amphipathicity

A hallmark of the dermaseptin family is the propensity to form an α-helical structure, particularly upon interaction with membranes. nih.govkambonomad.com This amphipathic helix, with its spatially segregated hydrophobic and hydrophilic residues, is fundamental to the peptide's ability to interact with and disrupt the lipid bilayers of target cells. wikipedia.orgsemanticscholar.org The cationic nature, primarily due to lysine (B10760008) residues, facilitates the initial electrostatic attraction to negatively charged microbial membranes. wikipedia.orgnih.gov Structural analyses of various dermaseptins have confirmed the importance of this coil-to-helix transition for their biological function. kambonomad.comnih.gov

Structural Elucidation and Conformational Analysis of Dermaseptin Drs Di4 Like Peptide

Secondary Structure Determination: Alpha-Helical Propensities in Varying Environments

The amino acid sequence of Dermaseptin (B158304) DRS-DI4-like peptide, obtained from the skin of the Brazilian common walking leaf frog (Phyllomedusa burmeisteri), strongly suggests a predisposition for forming an α-helical secondary structure, a hallmark of the dermaseptin family. uniprot.orgnih.govwikipedia.org In aqueous solutions, dermaseptins typically exist in a disordered or random coil conformation. nih.gov However, upon encountering a non-polar environment, such as a microbial membrane or membrane-mimicking solvents, they undergo a conformational transition to a well-defined α-helix. nih.govnih.gov

Circular dichroism (CD) spectroscopy studies on other dermaseptins have consistently demonstrated this environment-dependent folding. For instance, Dermaseptin S1 shows approximately 80% α-helical content in hydrophobic media. nih.gov This transition is crucial for its biological activity, as the helical structure is essential for membrane interaction and disruption. The predicted structure of Dermaseptin DRS-DI4-like peptide from the AlphaFold database also indicates a high propensity for helical formation. uniprot.org

The table below outlines the amino acid sequence of this compound and highlights the residues likely contributing to its helical structure.

PositionAmino Acid (Three-Letter Code)Amino Acid (One-Letter Code)Predicted Secondary Structure Contribution
1AlanineAHelix Formation
2LeucineLHelix Formation
3TryptophanWHelix Formation/Membrane Anchor
4SerineSHelix Formation
5IsoleucineIHelix Formation
6LeucineLHelix Formation
7Lysine (B10760008)KHelix Formation/Cationic Residue
8LysineKHelix Formation/Cationic Residue
9LeucineLHelix Formation
10GlycineGHelix Breaker/Flexible Hinge
11AlanineAHelix Formation
12AlanineAHelix Formation
13LeucineLHelix Formation
14HistidineHHelix Formation/Cationic Residue
15AlanineAHelix Formation
16GlycineGHelix Breaker/Flexible Hinge
17LysineKHelix Formation/Cationic Residue
18AlanineAHelix Formation
19AlanineAHelix Formation
20LeucineLHelix Formation
21GlycineGHelix Breaker/Flexible Hinge
22AlanineAHelix Formation
23AlanineAHelix Formation
24AlanineAHelix Formation
25Aspartic AcidDHelix Capping/Anionic Residue
26ThreonineTHelix Formation
27IsoleucineIHelix Formation
28SerineSHelix Capping

Amphipathic Characteristics and Membrane Interaction Models

A defining feature of dermaseptins, including the DRS-DI4-like peptide, is their amphipathic nature when folded into an α-helix. nih.govwikipedia.org This means that the helical structure segregates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. This arrangement is fundamental to their mechanism of action, allowing them to interact with and disrupt the lipid bilayers of microbial membranes. researchgate.netsemanticscholar.org

The hydrophobic face of the helix, rich in residues like Leucine, Isoleucine, and Alanine, readily inserts into the non-polar lipid core of the membrane. Concurrently, the hydrophilic face, which contains cationic (positively charged) residues such as Lysine, interacts with the negatively charged components of microbial membranes, such as phospholipids (B1166683). researchgate.net This electrostatic attraction is a key determinant of the peptide's selectivity for microbial cells over host cells.

The interaction of dermaseptins with membranes is often described by one of two models: the "barrel-stave" model or the "carpet-like" model. mdpi.com In the barrel-stave model, several peptide monomers aggregate and insert into the membrane to form a pore or channel. In the carpet-like model, the peptides accumulate on the membrane surface, disrupting its curvature and leading to the formation of transient pores or micelles, ultimately causing membrane collapse. nih.gov The exact mechanism can vary between different dermaseptin family members and may depend on factors such as peptide concentration and membrane lipid composition.

Role of Specific Amino Acid Residues and Motifs in Structural Stability

The stability of the α-helical structure of this compound is dictated by the specific arrangement of its amino acid residues.

Tryptophan Residue: The Tryptophan at position 3 is a highly conserved feature among many dermaseptins. nih.gov This residue is thought to act as a membrane anchor, inserting into the interfacial region of the lipid bilayer and positioning the peptide for its disruptive action.

Glycine Residues: The Glycine residues at positions 10, 16, and 21 can act as flexible hinges in the peptide backbone. This flexibility may be crucial for the peptide to adopt the optimal conformation for membrane insertion and pore formation.

Alanine Repeats: The multiple Alanine residues contribute to the high helical propensity of the peptide.

The following table summarizes the key amino acid residues and their functional roles in this compound.

Residue/MotifPosition(s)Predicted Functional Role
Lysine (K)7, 8, 17Cationic charge for membrane attraction, structural stability
Tryptophan (W)3Membrane anchoring, interfacial positioning
Glycine (G)10, 16, 21Introduction of flexibility, potential hinge regions
Alanine (A)1, 11, 12, 15, 18, 19, 22, 23, 24High propensity for α-helix formation
Leucine (L)2, 6, 9, 13, 20Hydrophobicity for membrane insertion
Isoleucine (I)5, 27Hydrophobicity for membrane insertion

Oligomerization and Aggregation Phenomena in Aqueous Solution

In aqueous solutions, dermaseptins have been observed to form oligomers or aggregates. semanticscholar.org This self-association is primarily driven by hydrophobic interactions between peptide monomers. The extent of aggregation can be influenced by factors such as peptide concentration, pH, and ionic strength of the solution.

Fluorescence studies on Dermaseptin S4 and its analogs have shown that aggregation can impact the peptide's biological activity. semanticscholar.org In some cases, aggregation in solution can limit the availability of monomeric peptides to interact with microbial membranes. Conversely, for some dermaseptins, a certain level of oligomerization on the membrane surface is a prerequisite for the formation of pores or channels. The balance between the monomeric and aggregated states is therefore a critical aspect of their function. While specific studies on the oligomerization of this compound are not available, its amphipathic and hydrophobic character suggests a similar propensity for self-association in aqueous environments.

Mechanistic Investigations of Dermaseptin Drs Di4 Like Peptide Action at the Molecular and Cellular Levels

Membrane Permeabilization and Disruption Mechanisms

The primary mode of action for many dermaseptins is the physical disruption of the target cell's membrane. nih.govresearchgate.net This process is initiated by the peptide's physicochemical properties, particularly its cationic and amphipathic nature, which facilitates its interaction with the lipid bilayer. nih.govsemanticscholar.org

Dermaseptins are versatile in their membrane disruption tactics, with evidence supporting multiple models of action. The specific mechanism can be influenced by the peptide's concentration, its primary sequence, and the composition of the target membrane. nih.gov Two predominant models describe this interaction:

The Carpet-Like Model: In this model, the cationic peptide monomers initially bind to the negatively charged surface of the target membrane, such as those found on bacteria and cancer cells. nih.govnih.gov They accumulate and orient parallel to the lipid bilayer, forming a "carpet" that covers the surface. nih.gov Once a threshold concentration is reached, this peptide layer destabilizes the membrane's structure, leading to the formation of transient pores or micelles and causing the membrane to lose its integrity. nih.govnih.govnih.gov This mechanism does not require the peptide to insert deeply into the hydrophobic core of the membrane initially.

The Barrel-Stave Model: This model proposes that after initial binding, the amphipathic α-helical peptides insert themselves perpendicularly into the lipid bilayer. semanticscholar.orgnih.gov Multiple peptide molecules then aggregate to form a transmembrane pore or channel, resembling the staves of a barrel. nih.gov The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while their hydrophilic surfaces line the interior of the channel. This pore allows for the unregulated passage of ions and water, disrupting the cell's osmotic balance and leading to lysis. nih.gov

Studies on various dermaseptins suggest that they may utilize one or both of these mechanisms to exert their cytotoxic effects. nih.gov

A direct consequence of the interaction between dermaseptin (B158304) peptides and the cell membrane is a rapid loss of membrane integrity and potential. nih.govresearchgate.net The formation of pores or the general destabilization of the bilayer leads to significant changes:

Depolarization of Membrane Potential: The creation of channels or defects in the membrane allows for the leakage of ions down their electrochemical gradients. This uncontrolled ion flow dissipates the membrane potential, a critical component for cellular energy production and signaling, particularly in bacteria. researchgate.net

Loss of Integrity and Leakage: The compromised membrane can no longer function as a selective barrier. This results in the leakage of essential intracellular components, such as ions, ATP, and even larger molecules like proteins, from the cytoplasm, while allowing the influx of external substances, ultimately leading to cell death. nih.gov Atomic force microscopy studies on bacteria treated with dermaseptin derivatives have shown visible changes in cell shape, shrinkage, and membrane disruption. nih.gov

Intracellular Targets and Pathways

While membrane disruption is a primary mechanism, evidence suggests that dermaseptins can also translocate into the cell to interact with internal components, initiating cell death through alternative pathways. nih.govnih.gov

Once inside the cell, dermaseptins can target the membranes of organelles. The mitochondrion, with its negatively charged membranes similar to those of bacteria, is a key intracellular target. nih.govfrontiersin.org Interaction with the mitochondrial membrane can trigger the intrinsic pathway of apoptosis by increasing its permeability. This leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol. nih.govfrontiersin.org

The disruption of mitochondrial integrity is a critical step in the induction of apoptosis, or programmed cell death. Several dermaseptin peptides have been shown to be potent inducers of apoptosis in cancer cells. nih.govfrontiersin.org

Intrinsic Apoptotic Pathway: The release of cytochrome c into the cytosol initiates a cascade of events, leading to the activation of caspase enzymes, particularly caspase-3. nih.gov Activated caspases are the executioners of apoptosis, cleaving a multitude of cellular proteins and resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov Studies on Dermaseptin-PS1 and Dermaseptin-PP have demonstrated their ability to induce apoptosis in cancer cells through this mitochondrial-mediated pathway. nih.govfrontiersin.org

Extrinsic Apoptotic Pathway: Some dermaseptins, like Dermaseptin-PP, have also been implicated in activating the extrinsic, or death receptor, pathway of apoptosis, showcasing the peptide's multi-faceted approach to inducing cell death. frontiersin.org

The ability to induce apoptosis is a significant advantage for a potential therapeutic agent, as it can eliminate target cells in a controlled manner without inducing an inflammatory response.

Determinants of Selectivity and Specificity towards Target Cells

A crucial feature of antimicrobial peptides like the Dermaseptin DRS-DI4-like peptide is their ability to selectively target microbial or cancerous cells while exhibiting lower toxicity towards normal mammalian cells. semanticscholar.orgnih.gov This selectivity is governed by several factors related to both the peptide's structure and the properties of the target cell membrane.

FactorDescriptionImpact on Selectivity
Net Positive Charge Dermaseptins are typically cationic peptides. nih.govBacterial and cancer cell membranes have a higher net negative charge (due to exposed phosphatidylserine (B164497), sialic acid, etc.) compared to the generally zwitterionic outer membranes of normal mammalian cells. This electrostatic difference promotes preferential binding to target cells. nih.govsemanticscholar.org
Amphipathicity & Hydrophobicity The spatial arrangement of hydrophobic and hydrophilic residues allows the peptide to adopt an amphipathic α-helical structure in a membrane environment. nih.gov The overall hydrophobicity influences how strongly the peptide inserts into the lipid bilayer. nih.govA balanced hydrophobicity is critical. High hydrophobicity can increase antimicrobial and anticancer activity but may also lead to higher toxicity against host cells, such as red blood cells (hemolysis), by promoting self-aggregation and non-specific membrane disruption. nih.gov
Membrane Fluidity Cancer cell membranes often exhibit higher fluidity compared to those of normal cells. nih.govIncreased membrane fluidity may facilitate the insertion and pore-forming action of the peptides. nih.gov
Presence of Specific Lipids/Sugars The outer leaflet of cancer cells often displays anionic molecules like O-glycosylated mucins and sulfated glycosaminoglycans (GAGs). nih.govThese molecules can act as binding sites, increasing the local concentration of the peptide on the target cell surface and enhancing its activity. nih.gov

Modifying the primary structure of dermaseptins, for instance by altering their net charge or hydrophobicity, has been shown to dramatically affect their potency and selectivity, highlighting the delicate balance of these physicochemical properties. semanticscholar.orgnih.gov

Antimicrobial Activity Profile

The DRS-DI4-like peptide and its analogs have shown significant efficacy against a wide range of microbial pathogens, including bacteria, fungi, and viruses. nih.gov This broad-spectrum activity underscores its potential as a template for the development of novel anti-infective agents.

Antibacterial Efficacy: Gram-Positive and Gram-Negative Bacterial Strains

The this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. uniprot.org Its mechanism of action is believed to involve the disruption of bacterial membrane integrity. uniprot.org

Derivatives of the related dermaseptin S4 have been extensively studied for their antibacterial properties. For instance, the K4K20-S4 derivative demonstrated potent activity against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) for most strains ranging from 1 to 4 μg/ml. nih.gov Even shorter versions, such as K4-S4(1-16) and K4-S4(1-13), retained significant, though slightly reduced, antibacterial efficacy. nih.gov Another study highlighted that various dermaseptin S4 derivatives inhibited the growth of multidrug-resistant Acinetobacter baumannii with MICs ranging from 3.125 to 12.5 μg/mL. mdpi.com The bactericidal action of these peptides is rapid, capable of reducing viable bacterial counts by several orders of magnitude within a short period. researchgate.net

Table 1: Antibacterial Activity of Dermaseptin S4 Derivatives

Bacterial Strain Peptide Derivative MIC (μg/mL) Reference
Acinetobacter baumannii Dermaseptin S4 derivatives 3.125 - 12.5 mdpi.com
Escherichia coli K4K20-S4 1 - 16 nih.gov
Staphylococcus aureus K4K20-S4 1 - 4 nih.gov
Pseudomonas aeruginosa K4K20-S4 1 - 4 nih.gov

Antifungal Activity: Yeasts and Filamentous Fungi

Dermaseptins, as a class, are recognized for their lytic action against various yeasts and filamentous fungi. nih.gov Dermaseptin S4, a closely related peptide, and its analogs have demonstrated activity against pathogenic fungi such as Cryptococcus neoformans and Aspergillus fumigatus. ajol.info Structure-activity relationship studies have revealed that the N-terminus of the peptide is crucial for its antifungal activity. ajol.info Dermaseptins were among the first vertebrate peptides shown to have a lethal effect on filamentous fungi that cause severe opportunistic infections. wikipedia.org

Antiviral Activity Investigations

Pre-clinical studies have explored the antiviral potential of dermaseptins. Dermaseptin S4 and its derivatives have been shown to inhibit the infectivity of several viruses, including Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2) and Human Immunodeficiency Virus (HIV-1). nih.govresearchgate.net The antiviral mechanism appears to involve the disruption of the viral envelope, thereby inhibiting the initial stages of infection. nih.gov For instance, the K4K20S4 derivative was particularly effective against both acyclovir-sensitive and resistant strains of HSV-2. researchgate.net Furthermore, certain S4 derivatives have demonstrated anti-Zika virus activity, with some analogs achieving an approximately 90% reduction in viral infection at low concentrations. nih.gov Interestingly, the C-terminal region of the peptide appears to be essential for its antiviral effects. ajol.infonih.gov

Antiparasitic Activity

The antiparasitic properties of dermaseptins, including the DRS-DI4-like peptide, represent a significant area of research. These peptides have shown efficacy against a range of protozoan pathogens responsible for major human diseases.

Efficacy against Protozoan Pathogens

Dermaseptins have demonstrated potent activity against several protozoan parasites. Dermaseptin 01, for example, was found to be effective against Trypanosoma cruzi, the causative agent of Chagas disease, eliminating the parasite within two hours of incubation at a concentration of approximately 6 μM. nih.gov

The antimalarial activity of dermaseptin S4 and its derivatives against Plasmodium falciparum has been a particular focus. The substituted analog K4K20-S4 was identified as a highly potent antimalarial agent, with a 50% inhibitory concentration (IC50) of 0.2 μM. nih.gov A shorter version, K4-S4(1-13)a, also retained considerable potency with an IC50 of 6 μM. nih.gov These peptides were more effective against the trophozoite stage of the parasite. nih.govnih.gov

Furthermore, dermaseptin 01 has been investigated for its activity against Leishmania amazonensis. nih.govresearchgate.net Studies have shown a strong interaction between the peptide and the parasite's membrane. researchgate.net

Table 2: Antiparasitic Activity of Dermaseptin Derivatives

Parasite Peptide Derivative IC50 (μM) Reference
Plasmodium falciparum K4K20-S4 0.2 nih.govresearchgate.net
Plasmodium falciparum K4-S4(1-13)a 6 nih.govresearchgate.net
Trypanosoma cruzi Dermaseptin 01 ~6 nih.gov

Mechanistic Insights into Selective Parasite Lysis

The mechanism of antiparasitic action for dermaseptins primarily involves the lysis of the target parasite. nih.gov In the case of Plasmodium falciparum, dermaseptin derivatives have been shown to selectively lyse infected red blood cells. nih.govresearchgate.net For instance, trophozoite-infected red blood cells were found to be over 30 times more susceptible to the lytic effect of K4K20-S4 than uninfected red blood cells. nih.govresearchgate.net

Confocal microscopy has provided evidence that these peptides can traverse the multiple membranes of an infected red blood cell to directly interact with and damage the intracellular parasite's plasma membrane. nih.gov This interaction leads to a dissipation of the parasite's transmembrane potential. nih.govnih.gov

For Leishmania amazonensis, studies using model membranes have shown that dermaseptin 01 interacts more strongly with negatively charged phospholipids (B1166683), which are more abundant in the parasite's membrane compared to zwitterionic phospholipids found in mammalian cells. nih.govresearchgate.net This preferential interaction likely contributes to the selective lysis of the parasite. The peptide has been observed to remain incorporated within the parasite's lipid monolayer, causing significant disruption. researchgate.net

Anticancer Activity Studies in Cellular and in vivo Models

Dermaseptin peptides have demonstrated notable potential as anticancer agents, exhibiting selective cytotoxicity towards malignant cells while showing lower toxicity to normal cells. frontiersin.orgqub.ac.uk This selectivity is a key attribute for the development of novel cancer therapies.

Recent studies have highlighted the antiproliferative and cytotoxic efficacy of Dermaseptin analogues against a variety of human cancer cell lines. For instance, Dermaseptin-PP, a novel peptide from Phyllomedusa palliata, displayed significant antiproliferative effects against human non-small cell lung carcinoma (H157), breast adenocarcinoma (MCF-7), prostate cancer (PC-3), and glioblastoma (U251 MG) cells. frontiersin.orgqub.ac.uk The half-maximal inhibitory concentrations (IC50) indicated a potent and selective action against these cancer cells, with comparatively low hemolytic activity. frontiersin.org

Similarly, Dermaseptin B2 (Drs B2) has been shown to inhibit the proliferation and colony formation of various human tumor cell types, including the prostate adenocarcinoma cell line PC3 and the breast cancer cell line MDA-MB231. nih.gov In vivo studies using a xenograft model with PC3 cells further confirmed the antitumor activity of Drs B2. nih.gov Another novel peptide, Dermaseptin-PS1, also exhibited potent antiproliferative effects on multiple cancer cells. nih.gov

Dermaseptin AnalogueCancer Cell LineEffectIC50 (µM)Reference
Dermaseptin-PPH157 (Lung)Antiproliferative1.55 frontiersin.orgqub.ac.uk
Dermaseptin-PPMCF-7 (Breast)Antiproliferative2.92 frontiersin.orgqub.ac.uk
Dermaseptin-PPPC-3 (Prostate)Antiproliferative4.15 frontiersin.orgqub.ac.uk
Dermaseptin B2PC3 (Prostate)Inhibited colony formation~1.0 (for 50% inhibition) nih.gov
Dermaseptin B2MDA-MB231 (Breast)Inhibited colony formation~1.0 (for 50% inhibition) nih.gov

The anticancer activity of Dermaseptin peptides is mediated through various cellular pathways, primarily involving membrane disruption and the induction of programmed cell death. The cationic and amphipathic nature of these peptides facilitates their interaction with the negatively charged cancer cell membranes, leading to membrane permeabilization and disruption. frontiersin.orgqub.ac.uk

Studies on Dermaseptin-PP have shown that it can destroy H157 cell membranes. frontiersin.org Further investigations revealed that at lower concentrations, Dermaseptin-PS1 induces apoptosis through a mitochondrial-related signaling pathway in U-251 MG glioblastoma cells. nih.govnih.gov This intrinsic apoptosis pathway is characterized by mitochondrial dysfunction and the release of cytochrome c. qub.ac.uk However, at higher concentrations, Dermaseptin-PS1 was found to disrupt cell membrane integrity, leading to a more direct cytotoxic effect. nih.govnih.gov

In contrast, research on Dermaseptin B2 suggests a mechanism of action that resembles necrosis rather than apoptosis. nih.gov This was evidenced by a rapid increase in cytosolic lactate (B86563) dehydrogenase (LDH) release, a marker of membrane damage, without the activation of caspase-3 or changes in mitochondrial membrane potential. nih.govmdpi.com Confocal microscopy revealed that Drs B2 interacts with the tumor cell surface, aggregates, and penetrates the cells, leading to cell death. nih.gov Therefore, the mode of cell death induced by Dermaseptin peptides appears to be concentration-dependent and can involve both apoptotic and necrotic-like mechanisms. frontiersin.orgnih.gov

Immunomodulatory Properties and Mechanisms

Conversely, Dermaseptin-S4 has been shown to bind to lipopolysaccharides (LPS), which can suppress the activation of macrophages and reduce the production of inflammatory cytokines. nih.gov This suggests that different Dermaseptin peptides can have varied effects on the immune system, either stimulating or dampening inflammatory responses. The immunomodulatory effects of Dermaseptins are an important area of ongoing research, as they could be harnessed to develop new therapies for a range of conditions, including cancer and infectious diseases. researchgate.net

Antibiofilm Activity

Bacterial biofilms are a significant challenge in clinical settings due to their resistance to conventional antibiotics. Dermaseptin derivatives have demonstrated promising activity against the formation of bacterial biofilms. nih.gov Synthetic derivatives of Dermaseptin S4, such as K4S4 and K4K20S4, have shown concentration-dependent antibiofilm activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. nih.govnih.gov

These peptides have been shown to significantly decrease the viability of both planktonic (free-floating) and surface-attached bacteria, thereby preventing biofilm formation. nih.gov For example, Dermaseptin K4S4 was effective in stopping biofilm formation under dynamic flow conditions. nih.gov The mechanism of action is thought to involve the interaction of the peptide's amphipathic α-helix with the bacterial membrane, leading to its destabilization and permeation. nih.gov Another peptide, Dermaseptin-AC, was found to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) and also had an eradicating effect on mature MRSA biofilms at higher concentrations. qub.ac.uk The antibiofilm properties of Dermaseptin peptides highlight their potential as novel therapeutic agents to combat biofilm-associated infections. nih.gov

Conclusion

The Dermaseptin (B158304) DRS-DI4-like peptide and the broader dermaseptin family represent a rich source of potential therapeutic leads. Their multifaceted biological activities, including broad-spectrum antimicrobial and potent anticancer effects, make them a subject of intense research. The detailed understanding of their structure-activity relationships is paving the way for the rational design of new, more effective, and selective therapeutic agents. Continued investigation into these fascinating amphibian peptides holds significant promise for addressing critical challenges in infectious diseases and oncology.

Structure Activity Relationship Sar and Peptide Engineering of Dermaseptin Drs Di4 Like Peptide Analogues

Analysis of Native Peptide Sequence Variations and Modifications

Dermaseptins are a diverse family of antimicrobial peptides (AMPs) primarily isolated from the skin secretions of frogs belonging to the Phyllomedusinae subfamily. nih.gov These peptides exhibit considerable variation in their amino acid sequences and lengths, which typically range from 28 to 34 residues. nih.gov This natural diversity is a result of evolutionary pressures that have shaped these peptides to provide a broad defense against a wide array of pathogens. nih.gov

The Dermaseptin (B158304) DRS-DI4-like peptide, originating from the Brazilian common walking leaf frog (Phyllomedusa burmeisteri), is a 28-amino acid peptide. uniprot.org Its primary sequence is ALWKTMLKKLGTMALHAGKAALGAAADT. nih.gov Like other dermaseptins, it is cationic due to the presence of lysine (B10760008) residues and possesses the potential to form an amphipathic α-helix, a structural feature crucial for its antimicrobial activity. wikipedia.org The sequence similarity among different dermaseptins can be high, for instance, DRS-B2 and DRS-D share 84.8% identity. nih.gov This inherent variability in native sequences provides a natural library for studying SAR and identifying key residues and motifs responsible for specific biological activities.

Rational Design of Analogues and Derivatives with Altered Properties

The rational design of analogues of the Dermaseptin DRS-DI4-like peptide and other dermaseptins involves targeted modifications to their amino acid sequence to enhance desired properties such as antimicrobial potency, selectivity towards target cells, and stability in biological environments. These modifications are guided by an understanding of the physicochemical principles that govern peptide-membrane interactions.

Truncation and Deletion Studies

Truncation studies, involving the systematic shortening of the peptide chain, have been instrumental in identifying the minimal sequence required for biological activity. Research on various dermaseptins has shown that the N-terminal region is often crucial for their antimicrobial and cytolytic functions. nih.govnih.gov

For instance, studies on Dermaseptin S3 revealed that shortening the peptide to a 16-residue N-terminal fragment (dermaseptin s3-(1-16)-NH2) did not compromise its antimicrobial potency. nih.gov Further truncations led to a gradual decrease in activity, although shorter fragments of 10-12 residues remained active against specific microbes. nih.gov Similarly, truncation of Dermaseptin S4 to its N-terminal 13 to 16 residues resulted in derivatives that maintained or even improved their cytolytic activity against a range of pathogens. nih.govnih.gov However, peptides with fewer than 13 amino acids generally exhibit a significant loss of antimicrobial activity. mdpi.comnih.gov In contrast, a truncated analogue of DRS-DU-1, named DP-1, showed low antimicrobial activity, highlighting that the effects of truncation can be peptide-specific. nih.gov

These findings suggest that a certain peptide length is necessary to span the microbial membrane or to achieve the appropriate secondary structure for membrane disruption.

Amino Acid Substitutions and Their Impact on Potency and Selectivity (e.g., K4K20-S4, K4-S4(1-16), K3K4B2)

Amino acid substitutions are a powerful tool for fine-tuning the activity of dermaseptin analogues. Modifications often focus on altering the peptide's net positive charge and hydrophobicity, two key parameters that govern their interaction with microbial membranes.

K4K20-S4: This analogue of Dermaseptin S4 involves the substitution of methionine at position 4 and asparagine at position 20 with lysine residues. nih.gov This modification increases the net positive charge of the peptide. The resulting analogue, K4K20S4, demonstrated a significant increase in antibacterial activity against Acinetobacter baumannii, with a minimum inhibitory concentration (MIC) of 3.125 μg/mL, compared to the native S4 peptide's MIC of 12.5 μg/mL. nih.govmdpi.com This enhanced potency is attributed to the increased electrostatic attraction to the negatively charged bacterial membrane.

K4-S4(1-16): This is a truncated and substituted analogue of Dermaseptin S4. It consists of the first 16 amino acids of Dermaseptin S4 with a methionine to lysine substitution at position 4. nih.gov This peptide also showed potent antibacterial activity, with a MIC of 6.25 μg/mL against A. baumannii. nih.gov The truncation of the C-terminal end did not negatively affect its potency and resulted in a less toxic peptide. mdpi.com

K3K4B2: This derivative of Dermaseptin B2 was created by substituting tryptophan at position 3 and serine at position 4 with lysine residues. nih.gov Similar to the S4 analogues, this modification increased the net positive charge. K3K4B2 was found to be more active against A. baumannii than the native B2 peptide, with a MIC of 6.25 μg/mL. nih.gov

These examples underscore the importance of cationic residues in the antibacterial activity of dermaseptins. Increasing the positive charge generally enhances their potency against bacteria.

PeptideSequenceModification from Native PeptideMIC (μg/mL) against A. baumannii
Dermaseptin S4 (Native) ALWMTLLKKVLKAAAKAALNAVLVGANA-12.5
K4K20S4 ALWK TLLKKVLKAAAKAALK AVLVGANAM4K, N20K3.125
K4S4(1-16) ALWK TLLKKVLKAAAKM4K, C-terminal truncation6.25
Dermaseptin B2 (Native) GLWSKIKEVGKEAAKAAAKAAGKAALGAVSEAV-12.5
K3K4B2 GLKK KIKEVGKEAAKAAAKAAGKAALGAVSEAVW3K, S4K6.25

D-Amino Acid Substitutions and Proteolytic Stability Considerations

A significant hurdle in the therapeutic development of peptides is their susceptibility to degradation by proteases in the body. One effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomers. Peptides composed of D-amino acids are generally resistant to proteolysis, which can significantly enhance their in vivo stability and bioavailability. nih.gov

While D-amino acid substitution does not alter the net charge of the peptide, it can influence its secondary structure and interaction with chiral targets. nih.gov Studies on a synthetic analogue of Dermaseptin B2 containing all D-amino acids suggested the absence of a stereo-selective protein receptor for its antiproliferative effect. plos.org Furthermore, research on D-Dermaseptin S4 and its analogue D-Dermaseptin S4 L7K, A14K showed that D-amino acid substitution can lead to a small improvement in antimicrobial activity against A. baumannii and a dramatic increase in the therapeutic index. nih.gov This indicates that D-amino acid substitution can be a viable strategy to produce more stable and selective dermaseptin analogues.

Strategies for Enhancing Efficacy and Specificity

Beyond the modifications discussed above, other strategies are employed to enhance the efficacy and specificity of dermaseptin peptides. A primary approach involves modulating the balance between hydrophobicity and cationicity. Increasing the net positive charge while decreasing hydrophobicity has been shown to reduce hemolytic activity (toxicity to red blood cells) while maintaining high biological activity for Dermaseptin S4 derivatives. nih.gov

Another strategy is to design peptides that can discriminate between different types of bacteria. By manipulating the N-terminal sequence of a 13-mer dermaseptin derivative, researchers were able to create analogues that were predominantly active against either Gram-positive or Gram-negative bacteria. nih.gov This demonstrates that fine-tuning the physicochemical properties can lead to peptides with a more targeted spectrum of activity. Furthermore, the immobilization of dermaseptins, such as Dermaseptin B2, on nanoparticles has been shown to enhance their antibacterial activity. semanticscholar.org

Development of Fusion Peptide Constructs (e.g., TAT-fusion) for Enhanced Biological Activity

To improve the delivery and cellular uptake of dermaseptin peptides, researchers have explored the development of fusion constructs. One notable example is the fusion of a dermaseptin analogue with the cell-penetrating peptide TAT (trans-activator of transcription) from the HIV-1 virus.

A study involving a truncated analogue of DRS-DU-1, named DP-1, which had low antimicrobial activity, showed that fusing it with the TAT peptide (creating DP-2) resulted in a significant enhancement of its antimicrobial and antitumor activities. nih.govnih.gov The TAT peptide facilitates the translocation of the fused dermaseptin across cell membranes, thereby increasing its intracellular concentration and biological effect. mdpi.com This approach provides a promising avenue for designing novel peptide-based agents with improved therapeutic efficacy. nih.gov

Computational and Bioinformatic Approaches in Dermaseptin Drs Di4 Like Peptide Research

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the three-dimensional structure and conformational behavior of peptides. For the dermaseptin (B158304) family, these methods are crucial for understanding how the peptides behave in different environments, particularly in aqueous solution and in the presence of cell membranes nih.govnih.gov.

MD simulations of dermaseptin peptides, such as dermaseptin B, have shown that interaction with a lipid bilayer helps to stabilize the α-helical conformation of the peptide, which is believed to be essential for its antimicrobial activity nih.gov. These simulations can model the peptide's interaction with the electrostatic potential of the membrane's head-group region and the hydrophobic core, providing a detailed picture of peptide-bilayer energetics nih.gov. While specific MD simulation studies on Dermaseptin DRS-DI4-like peptide are not extensively documented, its predicted 3D structure is available in databases like AlphaFold (accessible via its UniProt ID, P86279), providing a starting point for such investigations bblserver.org.in.

Ligand-Peptide Docking Studies (e.g., against Cell Membranes)

Ligand-peptide docking is a computational method used to predict the preferred orientation of a molecule when bound to another to form a stable complex. In the context of the this compound, docking studies are primarily employed to understand its interaction with target cell membranes.

Research on related dermaseptin peptides from the frog Agalychnis spurrelli has utilized molecular docking to investigate their binding to both cell membranes and essential microbial enzymes nih.govikiam.edu.ec. The findings from these preliminary studies suggest that the primary mechanism of action for these peptides is cell lysis resulting from direct membrane interaction, rather than the inhibition of specific enzymatic pathways nih.govikiam.edu.ec. Docking simulations help to rationalize the biological activity of dermaseptins by modeling their surface properties and predicting how they aggregate and interact with the lipid components of target membranes nih.govnih.gov. This approach is vital for understanding the peptide's specificity and lytic capabilities.

Sequence Analysis, Alignment, and Phylogenetic Relationship Mapping

Sequence analysis and alignment are fundamental bioinformatic techniques for characterizing newly discovered peptides and understanding their evolutionary relationships. For any new peptide, comparing its amino acid sequence to established databases is a critical first step. The this compound is identified by the UniProt accession number P86279 bblserver.org.in.

Comparative sequence analysis within the dermaseptin superfamily reveals conserved domains and motifs that are crucial for their biological function researchgate.net. For instance, analysis of various dermaseptin sequences highlights a common propensity to form amphipathic helical structures, which is a key feature of their membrane-disrupting mechanism nih.gov. When novel dermaseptin-related peptides were identified, their sequence identity to known peptides ranged from 36% to 82%, confirming their novelty and expanding the known diversity of the dermaseptin family nih.govikiam.edu.ec. Aligning the sequences of precursor proteins for different dermaseptins has also provided insights into their biosynthesis, revealing common structural elements like a signal peptide region, an acidic spacer, and cleavage points researchgate.net.

Prediction of Structural and Functional Attributes

Bioinformatic tools can predict a wide range of structural and functional attributes of a peptide directly from its amino acid sequence. These predictions are essential for initial characterization and for generating hypotheses for further experimental validation. For the this compound, several key physicochemical properties have been computationally predicted bblserver.org.in.

Key predicted attributes include a high isoelectric point (11.278) and a net positive charge (+4) at physiological pH, which are characteristic of cationic antimicrobial peptides and crucial for their initial electrostatic interaction with negatively charged microbial membranes bblserver.org.innih.gov. Hydrophobicity and hydrophobic moment are also critical parameters that influence how the peptide inserts into and disrupts the lipid bilayer nih.gov. The predicted secondary structure for this compound includes a significant fraction of α-helix (32.1%) and β-sheet (42.9%) bblserver.org.in.

Helical wheel analysis is a common method used to visualize the amphipathic nature of α-helical peptides researchgate.net. This projection illustrates how polar and nonpolar amino acid residues are distributed on opposite faces of the helix, a structural feature that enables the peptide to interact with both the aqueous environment and the hydrophobic membrane core nih.gov. For many dermaseptins, this amphipathic character is directly linked to their ability to permeabilize and disrupt target cell membranes nih.govnih.gov.

Table 1: Predicted Physicochemical Properties of this compound Data computed by ProtParam module and available in the AMPDB database. bblserver.org.in

PropertyValue
Molecular Mass 2780.41 Da
Isoelectric Point 11.278
Charge (at pH 7) 3.997
Hydrophobicity (GRAVY) 0.657
Hydrophobic Moment 0.704
Aliphatic Index 125.714
Instability Index -7.186
Secondary Structure (Helix) 32.1%
Secondary Structure (Sheet) 42.9%
Secondary Structure (Turn) 21.4%

Advanced Research Methodologies and Techniques Applied to Dermaseptin Drs Di4 Like Peptide

Chemical Peptide Synthesis and Purification Methods

The production of dermaseptin (B158304) peptides for research purposes is primarily achieved through chemical synthesis, which allows for the creation of specific analogs and labeled versions not easily obtained from natural sources.

Solid Phase Peptide Synthesis (SPPS): Dermaseptin DRS-DI4-like peptide and its derivatives are commonly synthesized using automated Solid Phase Peptide Synthesis (SPPS). This method involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. Amino acids are added one by one with their reactive side chains chemically protected. After the full peptide chain is assembled, it is cleaved from the resin, and all protecting groups are removed. This process yields a crude peptide product that contains the target peptide along with various impurities such as truncated or deletion sequences.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Following synthesis and cleavage, the crude peptide mixture must be purified. The standard and most effective method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.govbachem.com This technique separates molecules based on their hydrophobicity.

The crude peptide solution is loaded onto an HPLC column packed with a nonpolar stationary phase, typically silica (B1680970) modified with C18 alkyl chains. bachem.comhplc.eu A mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is passed through the column. bachem.com A gradient is created by gradually increasing the concentration of acetonitrile, which decreases the polarity of the mobile phase. bachem.com Peptides elute from the column based on their hydrophobicity; less hydrophobic impurities wash out first, while the more hydrophobic target peptide is retained longer and elutes at a higher acetonitrile concentration. The separated peptide fractions are monitored using UV detection (at 210-220 nm) and those containing the pure peptide are pooled and lyophilized (freeze-dried) to yield a fine, purified powder. bachem.com

Biophysical Characterization Techniques

To understand how this compound interacts with target cells, researchers use various biophysical techniques to study its structure and membrane-binding properties.

Circular Dichroism (CD) spectroscopy is a critical tool for analyzing the secondary structure of peptides like dermaseptins. nih.govnih.gov These peptides are often unstructured (in a random coil state) in aqueous solutions but undergo a conformational change upon interacting with a membrane environment. researchgate.net CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure.

Studies on dermaseptins consistently show that they adopt a predominantly α-helical structure in the presence of membrane-mimicking environments such as organic solvents (e.g., trifluoroethanol), lipid vesicles, or SDS micelles. researchgate.netnih.gov This coil-to-helix transition is a hallmark of many antimicrobial peptides and is believed to be essential for their ability to disrupt microbial membranes. researchgate.net

Fluorescence spectroscopy provides insights into the binding and insertion of peptides into lipid membranes. In these experiments, a fluorescent probe, such as 7-nitrobenz-2-oxa-1,3-diazole-4-yl (NBD), is chemically attached to the peptide. nih.gov

When the NBD-labeled dermaseptin binds to lipid vesicles, the probe moves from the aqueous environment to the apolar lipid environment of the membrane. This relocation causes a "blue-shift" in the fluorescent emission spectrum (a shift to a shorter wavelength). nih.gov By titrating a solution of the labeled peptide with increasing concentrations of vesicles, researchers can generate binding isotherms and calculate partition constants, which quantify the peptide's affinity for the membrane. nih.gov Such studies have revealed that dermaseptins bind preferentially to negatively charged membranes, which are characteristic of bacterial cells. researchgate.netnih.gov Fluorescence studies can also indicate whether the peptides aggregate on the membrane surface. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free technique used to measure the binding kinetics between a peptide and a model membrane. nih.gov In a typical SPR experiment, a lipid bilayer is immobilized on a sensor chip, and a solution containing the peptide is flowed over the surface. The binding of the peptide to the lipid layer causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.gov

SPR analysis of dermaseptin S4 analogues has revealed that the binding process is often more complex than a simple one-to-one interaction, sometimes proceeding via a two-stage mechanism: an initial adhesion to the membrane surface followed by a subsequent insertion into the lipid bilayer. nih.gov This technique allows for the distinction between peptides that only bind to the surface and those that penetrate the membrane. nih.gov Research has shown that the cytotoxic activity of these peptides correlates more strongly with their ability to insert into the membrane rather than just their initial binding affinity. nih.gov

Cell Biology Assays for Biological Activity Assessment

The ultimate measure of an antimicrobial peptide's efficacy is its ability to kill or inhibit the growth of microorganisms. Standardized cell biology assays are used to quantify this activity.

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics for evaluating the antimicrobial potency of peptides like this compound and its analogs. nih.govresearchgate.net

MIC: This is the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specific incubation period. semanticscholar.org

MBC: This is the lowest concentration of the peptide required to kill 99.9% of the initial bacterial inoculum.

These values are determined by exposing a standardized number of bacteria to a range of peptide concentrations in a liquid broth or on an agar (B569324) plate. researchgate.net Studies on various dermaseptin derivatives have shown that their activity is highly dependent on their amino acid sequence. For instance, increasing the net positive charge of dermaseptin S4 and B2 derivatives has been shown to significantly lower their MIC and MBC values against multidrug-resistant bacteria like Acinetobacter baumannii, making them more potent antibacterial agents. nih.gov

Interactive Data Table: Antimicrobial Activity of Dermaseptin Derivatives Against A. baumannii

The following table summarizes the MIC and MBC values for native dermaseptins (S4 and B2) and their synthetic derivatives against the bacterium Acinetobacter baumannii. nih.gov

PeptideMIC (µg/mL)MBC (µg/mL)
Dermaseptin S4 (Native) 12.525
K₄S4(1-16) 6.2512.5
K₄K₂₀S4 3.1256.25
Dermaseptin B2 (Native) 12.525
K₃K₄B2 6.2512.5

This table is based on data from a study evaluating new dermaseptin derivatives. nih.gov The modifications, such as adding lysine (B10760008) (K) residues to increase positive charge or truncating the peptide, significantly enhanced antimicrobial potency (lower MIC/MBC values).

Cell Viability and Proliferation Assays in Research Models

To ascertain the cytotoxic and antiproliferative effects of dermaseptin peptides, researchers widely employ cell viability and proliferation assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.govqub.ac.ukresearchgate.net For instance, studies on dermaseptin derivatives have utilized the MTT assay to evaluate their cytotoxicity against various cell lines, including cancer cells and normal mammalian cells. nih.govqub.ac.ukresearchgate.net The results from these assays typically demonstrate a concentration-dependent cytotoxic effect of the peptides. nih.gov

Another frequently used method is the lactate (B86563) dehydrogenase (LDH) assay, which quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity. qub.ac.uk This assay has been used to assess the membrane-disrupting capabilities of dermaseptins. qub.ac.uk Furthermore, direct cell counting methods are employed to determine the impact of these peptides on cell proliferation over a specific period. qub.ac.uk

The following table summarizes the key cell viability and proliferation assays used in dermaseptin research:

AssayPrincipleApplication in Dermaseptin Research
MTT Assay Measures mitochondrial reductase activity, an indicator of cell viability.To determine the concentration-dependent cytotoxicity of dermaseptin peptides on various cell lines. nih.govqub.ac.ukresearchgate.net
LDH Assay Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.To assess the membrane-damaging effects of dermaseptin peptides. qub.ac.uk
Cell Counting Direct enumeration of cells to determine changes in cell number over time.To evaluate the antiproliferative effects of dermaseptin peptides. qub.ac.uk

Flow Cytometry for Cell Death Pathway Analysis

Flow cytometry is a powerful technique used to analyze the mechanisms by which dermaseptin peptides induce cell death. By using specific fluorescent probes, researchers can distinguish between different stages of apoptosis and necrosis. A standard approach involves the dual staining of cells with Annexin V-FITC and propidium (B1200493) iodide (PI). frontiersin.orgqub.ac.uknih.govbdbiosciences.comthermofisher.comnih.gov

Annexin V has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. bdbiosciences.comthermofisher.comnih.gov Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis. bdbiosciences.comthermofisher.comnih.gov

Flow cytometry analysis of cells treated with dermaseptin peptides reveals distinct cell populations:

Viable cells: Negative for both Annexin V-FITC and PI. qub.ac.uk

Early apoptotic cells: Positive for Annexin V-FITC and negative for PI. qub.ac.uk

Late apoptotic/necrotic cells: Positive for both Annexin V-FITC and PI. qub.ac.uk

Studies have shown that some dermaseptin peptides can induce apoptosis in cancer cells in a concentration-dependent manner. frontiersin.orgqub.ac.uknih.gov For example, at lower concentrations, a dermaseptin peptide might primarily trigger apoptosis, while at higher concentrations, it may lead to widespread membrane disruption and necrosis. nih.gov

Advanced Microscopy Techniques

Atomic Force Microscopy (AFM) for Morphological Changes on Target Cells

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the topographical changes on the surface of target cells upon interaction with dermaseptin peptides. nih.govnih.gov This method provides direct evidence of the membrane-disruptive mechanisms of these peptides.

In studies investigating the antibacterial activity of dermaseptin derivatives, AFM has been used to observe the morphological alterations on the surface of bacteria such as Acinetobacter baumannii. nih.govmdpi.com The images obtained reveal significant changes, including the formation of pores, membrane blebbing, and complete cell lysis, confirming that the peptides act by damaging the bacterial cell membrane. nih.gov The ability to visualize these nanoscale changes provides crucial insights into the peptide's mode of action. nih.gov

Confocal Microscopy for Peptide Localization and Cellular Interaction

Confocal microscopy is an essential tool for studying the localization of dermaseptin peptides within target cells and their dynamic interactions with cellular components. By labeling the peptides with fluorescent dyes, such as rhodamine, researchers can track their journey into and within the cell. semanticscholar.org

Confocal microscopy studies have been instrumental in demonstrating how dermaseptin peptides interact with and permeabilize cell membranes. For instance, observations have shown that some dermaseptin analogs can destroy the cell membranes of cancer cells in a dose- and time-dependent manner. qub.ac.uk These studies often use fluorescent dyes to stain the cell membrane and nucleus, allowing for a clear visualization of the peptide-induced damage. qub.ac.uk Analysis by confocal microscopy has also supported the possibility of the partial extracellular localization of certain dermaseptin oligomers. semanticscholar.orgresearchgate.net

In vivo Preclinical Models for Activity Assessment (e.g., Tumor Xenograft Models, Infection Models)

To evaluate the therapeutic potential of dermaseptin peptides in a living organism, researchers utilize various in vivo preclinical models. These models are crucial for assessing the efficacy and activity of the peptides in a more complex biological environment.

Infection Models: The antibacterial activity of dermaseptin derivatives has been tested in mouse models of infection. nih.govnih.gov For example, in a peritonitis model where mice are infected with Pseudomonas aeruginosa, the administration of certain dermaseptin derivatives has been shown to significantly improve survival rates compared to control groups. nih.govnih.gov Furthermore, in neutropenic mice, these peptides have demonstrated a dose-dependent reduction in the number of viable bacteria. nih.govnih.gov

Tumor Xenograft Models: The anticancer activity of dermaseptin peptides has been evaluated in tumor xenograft models. In these studies, human cancer cells are implanted into immunodeficient mice, which then develop tumors. The subsequent treatment with dermaseptin peptides can be assessed for its ability to inhibit tumor growth. For instance, a study using a subcutaneous H157 lung cancer tumor model in nude mice found that a dermaseptin peptide displayed potent in vivo antitumor activity in a dose-related manner. frontiersin.org

These in vivo studies provide critical data on the potential of dermaseptin peptides as therapeutic agents for treating infections and cancer.

Future Directions and Emerging Research Avenues for Dermaseptin Drs Di4 Like Peptide

Unresolved Questions in Mechanism of Action and Selectivity

A primary focus for future research on the Dermaseptin (B158304) DRS-DI4-like peptide is to elucidate its precise mechanism of action and the determinants of its cellular selectivity. While dermaseptins are known to act by disrupting cell membranes, the exact model of this interaction is not fully resolved and can vary between family members. mdpi.comnih.gov

Key unresolved questions include:

Pore Formation Model: Does the peptide form pores via the "barrel-stave" model, where peptides assemble like staves of a barrel, or the "toroidal pore" model, where peptides and lipid headgroups bend inward to create a pore? nih.govnih.gov Understanding this is fundamental to explaining its lytic activity.

Basis of Selectivity: A critical area of investigation is how dermaseptins differentiate between microbial and mammalian cells. While the cationic nature of these peptides favors interaction with negatively charged microbial membranes, this is an oversimplification. researchgate.net Factors such as peptide oligomerization in solution have been shown to limit the spectrum of action for some dermaseptins like DRS-S4. semanticscholar.orgnih.gov Future studies should explore whether DRS-DI4-like peptide self-aggregates and how this influences its selectivity and potency.

Intracellular Targets: Beyond membrane disruption, it is crucial to determine if the peptide has any intracellular targets after membrane translocation, a characteristic seen in some other antimicrobial peptides.

Exploration of Novel Biological Activities and Targets

Research on the broader dermaseptin family has revealed a surprising multiplicity of biological activities beyond their initial antimicrobial definition. nih.govresearchgate.net A significant future avenue is to screen the Dermaseptin DRS-DI4-like peptide for these novel functions.

Table 1: Potential Biological Activities for Investigation

Biological Activity Rationale based on Dermaseptin Family Research Potential Targets
Anticancer Dermaseptin-PD-1 and Dermaseptin-PP have demonstrated inhibitory effects on various human cancer cell lines, including H157 (lung), PC-3 (prostate), and U251 MG (glioblastoma). mdpi.comfrontiersin.orgnih.gov Cancer cell membranes, induction of apoptosis pathways. frontiersin.org
Antiviral Dermaseptin S4 derivatives have shown activity against Herpes Simplex Virus (HSV) and Zika virus (ZIKV). nih.govnih.gov Viral envelopes, inhibition of initial stages of viral infection. nih.gov
Antiparasitic Dermaseptin S4 derivatives are effective against malarial parasites, while others show activity against Trypanosoma cruzi and Leishmania amazonensis. nih.govnih.gov Parasite plasma membranes within host cells. nih.gov
Immunomodulatory Dermaseptin S1 can stimulate neutrophil microbicidal activity, while DRS-S4 can bind to lipopolysaccharides (LPS), potentially suppressing inflammatory responses. nih.gov Neutrophils, macrophages, pathogen-associated molecular patterns (PAMPs) like LPS.

| Adenoregulin-like Activity | Dermaseptin B2, also known as adenoregulin, can influence the binding of agonists to adenosine (B11128) A1 receptors. nih.gov | G-protein coupled receptors, specifically adenosine receptors. |

Systematic screening against a diverse panel of cancer cell lines, viruses, and parasites will be essential to uncover the full therapeutic potential of the DRS-DI4-like peptide.

Advancements in Peptide Engineering and Delivery Methodologies for Enhanced Research Utility

To overcome the inherent limitations of natural peptides, such as potential toxicity and susceptibility to degradation, peptide engineering and advanced delivery methodologies are critical research areas. mdpi.com

Peptide Engineering: Structure-activity relationship studies are fundamental. Based on research with Dermaseptin S4, specific amino acid substitutions can dramatically alter activity and selectivity. For instance, substituting certain residues with lysine (B10760008) (e.g., K4K20-S4) enhanced antibacterial potency while reducing hemolytic activity. semanticscholar.orgnih.gov Truncating peptides to create shorter, yet still active, versions like K4-S4(1-16) has also proven to be a successful strategy. mdpi.comnih.gov These approaches should be applied to the DRS-DI4-like peptide to create analogues with improved therapeutic indices. The use of D-amino acids could also be explored to increase stability against proteases. mdpi.com

Table 2: Examples of Dermaseptin Engineering from Published Research

Original Peptide Modification Outcome Reference
Dermaseptin S4 Substitution (K4K20-S4) Increased antibacterial activity, increased hemolytic potency semanticscholar.orgnih.gov
Dermaseptin S4 Truncation (K4-S4(1-16)) Maintained comparable antimicrobial activity with reduced toxicity mdpi.com

Advanced Delivery Systems: The formulation of peptides with nanoparticles represents a promising strategy to enhance their efficacy and delivery. As demonstrated with Dermaseptin B2, combining the peptide with alginate nanoparticles significantly improved its antibacterial activity. mdpi.com Investigating similar nano-formulations for the DRS-DI4-like peptide could improve its stability, solubility, and targeted delivery, thereby enhancing its utility for both in vitro and in vivo research.

Development of Complex Preclinical Models to Mimic Physiological Environments

To accurately assess the potential of the this compound, it is imperative to move beyond simple planktonic microbial cultures and 2D cell monolayers. The development and use of more physiologically relevant preclinical models will be a crucial step in translational research.

3D Cancer Spheroids: For evaluating anticancer activity, three-dimensional (3D) tumor spheroids better mimic the complex microenvironment of a solid tumor, including gradients of oxygen and nutrients. Testing the peptide on these models would provide more realistic insights into its penetration and efficacy.

Biofilm Models: Bacteria and fungi in clinical settings often exist within biofilms, which confer significant resistance to conventional antibiotics. Evaluating the peptide's activity against established biofilms of clinically relevant pathogens like Pseudomonas aeruginosa or Staphylococcus aureus is essential. researchgate.net

In Vivo Infection Models: Ultimately, the efficacy of engineered analogues must be tested in relevant animal models. Peritonitis infection models in mice have been used to validate the in vivo activity of dermaseptin S4 derivatives. nih.gov Similar models would be necessary to confirm the therapeutic potential of DRS-DI4-like peptide derivatives before any consideration for clinical application.

By systematically addressing these unresolved questions and exploring these emerging avenues, the scientific community can fully characterize the this compound, potentially unlocking a new lead compound for the development of novel therapeutics.

Q & A

Basic Research Questions

Q. How can researchers evaluate the interaction between dermaseptin peptides and viral proteins like SARS-CoV-2 spike protein?

  • Methodology : Use protein-protein docking simulations to calculate total energy values (electrostatic and van der Waals interactions) between peptide-protein complexes. For example, dermaseptin-S9 showed a total energy of 517.85 kJ/mol compared to dermaseptin-S4 (303.87 kJ/mol), indicating stronger binding and potential inhibition of ACE-2 receptor attachment .
  • Experimental Design : Compare energy landscapes of peptide variants and validate results with in vitro assays (e.g., pseudovirus neutralization).

Q. What quality control (QC) measures are critical for synthesizing dermaseptin analogs to ensure experimental reproducibility?

  • Methodology : Perform mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to verify peptide purity. For sensitive bioassays, request additional QC metrics (e.g., TFA removal <1%, peptide content analysis) to minimize batch-to-batch variability in solubility or impurity profiles .

Q. How does dermaseptin exert its antimicrobial activity against pathogens like Chlamydia trachomatis?

  • Mechanism : The amphipathic structure of dermaseptin allows electrostatic interaction with negatively charged bacterial membranes, followed by hydrophobic insertion. This disrupts membrane integrity, leading to ion channel formation and cell lysis .
  • Validation : Use fluorescence-based membrane permeability assays or electron microscopy to visualize membrane damage.

Advanced Research Questions

Q. How can structural modifications reduce cytotoxicity while retaining antimicrobial efficacy in dermaseptin analogs?

  • Approach : Design analogs with residue substitutions (e.g., cationic or hydrophobic residue additions) or fusion peptides (e.g., TAT-fusion). For example, TAT-dermaseptin hybrids showed enhanced antimicrobial activity with reduced hemolysis in human erythrocytes .
  • Validation : Compare cytotoxicity (e.g., hemolytic activity, host cell viability assays) and antimicrobial potency (MIC/MBC) across analogs.

Q. What strategies resolve contradictions in dermaseptin’s activity across studies (e.g., varying cytotoxicity or potency)?

  • Analysis : Investigate experimental variables such as peptide concentration (e.g., cytotoxicity at high doses vs. efficacy at lower doses), solvent composition (e.g., salt content), or cell line specificity. For instance, dermaseptin S4 analogs like D4D20S4 retained anti-Chlamydia activity but required dose optimization to minimize host cell toxicity .
  • Statistical Tools : Use meta-analysis frameworks to harmonize data from diverse studies, accounting for batch variability and assay conditions .

Q. How can dermaseptin-derived peptides be engineered for targeted drug delivery systems?

  • Design : Create chimeric molecules by fusing dermaseptin with nuclear localization signals (NLS) or fluorescent tags. For example, K4–S4(1–13)a analogs enabled systemic delivery to microbial targets via affinity-driven molecular transfer .
  • Validation : Use confocal microscopy to track intracellular peptide localization or in vivo models to assess biodistribution.

Q. What in vitro models best predict the broad-spectrum activity of dermaseptin analogs against drug-resistant pathogens?

  • Models : Test analogs in 3D cell cultures or organoids infected with multi-drug-resistant Plasmodium falciparum or HSV-1. Dermaseptin’s membrane-disruptive mechanism avoids traditional resistance pathways, making it viable against resistant strains .
  • Assays : Combine time-kill kinetics with genomic sequencing to monitor resistance development.

Data Contradiction and Optimization

Q. Why do some dermaseptin analogs show high cytotoxicity in mammalian cells despite strong antimicrobial activity?

  • Hypothesis : Hydrophobicity and charge density may differentially affect microbial vs. mammalian membranes.
  • Testing : Use circular dichroism (CD) to correlate secondary structure (e.g., α-helix content) with toxicity. Peptides with α-helical conformations often exhibit stronger membrane disruption .

Q. How can researchers balance peptide stability and bioactivity in physiological environments?

  • Approach : Incorporate D-amino acids or PEGylation to enhance proteolytic resistance. For example, β-folded dermaseptin analogs demonstrated improved serum stability while retaining antimicrobial properties .

Methodological Resources

  • Docking Simulations : Refer to energy landscapes and interaction maps from studies like SARS-CoV-2 spike protein docking .
  • Cytotoxicity Assays : Standardize protocols using ISO-certified cell lines and controls (e.g., melittin as a toxic reference) .
  • Peptide Design Frameworks : Use tools like SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to structure SAR studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.